2-Bromo-3,5-dichloroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

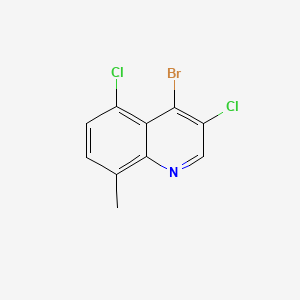

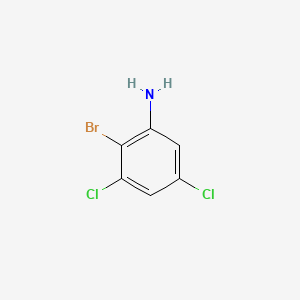

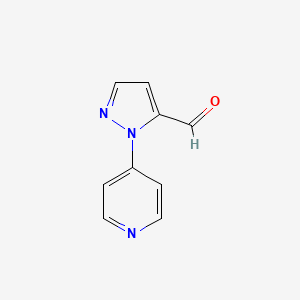

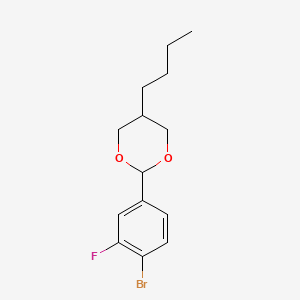

“2-Bromo-3,5-dichloroaniline” is a chemical compound with the molecular formula C6H4BrCl2N . It is used in the production of pesticides, dyes, and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromine, chlorine, and an amine group . The molecular weight of the compound is 240.91 .

Applications De Recherche Scientifique

Toxicology and Nephrotoxicity : A study by Hong et al. (2000) investigated the nephrotoxic effects of 3,5-dihaloaniline isomers, including 3,5-dichloroaniline. They found that these compounds can be potent nephrotoxicants, with bromo and iodo substitutions significantly enhancing this potential in vitro (Hong, Anestis, Henderson, & Rankin, 2000).

Bioremediation and Environmental Impact : Research by Kuhn & Suflita (1989) showed that chloroaniline-based compounds, like 3,5-dichloroaniline, could be biologically dehalogenated in methanogenic aquifers, suggesting potential applications in bioremediation of contaminated environments (Kuhn & Suflita, 1989).

Antimicrobial Properties : A study by Kimura et al. (1962) explored the synthesis of N-derivatives of 2,5-dichloroaniline and its derivatives for their antimicrobial activity. They found that some derivatives exhibited strong antibacterial activities, highlighting potential pharmaceutical applications (Kimura, Yabuuchi, Hisaki, Sugimoto, Ohyama, & Mochida, 1962).

Methemoglobin Formation : Valentovic et al. (1997) characterized the capacity of 3,5-dichloroaniline and its metabolites to induce methemoglobin formation, an important consideration for occupational and environmental health (Valentovic, Rogers, Meadows, Conner, Williams, Hong, & Rankin, 1997).

Drug Metabolism and Pharmacokinetics Studies : Latli et al. (2008) described the synthesis of [13C6]-3,5-dichloroaniline for use as internal standards in drug metabolism and pharmacokinetics studies, demonstrating its application in pharmaceutical research (Latli, Hrapchak, Krishnamurthy, & Senanayake, 2008).

Pollutant Identification : Weisz & Andrzejewski (2003) identified 2-bromo-3,4,5,6-tetrachloroaniline as a contaminant in color additives, which underscores the importance of analytical chemistry in identifying environmental contaminants (Weisz & Andrzejewski, 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

2-Bromo-3,5-dichloroaniline is a derivative of dichloroaniline . Dichloroanilines are chemical compounds which consist of an aniline ring substituted with two chlorine atoms . They are used in the production of dyes and herbicides . .

Biochemical Pathways

Dichloroanilines, the parent compounds, are involved in the production of dyes and herbicides , suggesting they may interact with biochemical pathways related to these processes.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented in the literature. As a derivative of dichloroaniline, it may share similar effects. Dichloroanilines are used in the production of dyes and herbicides , suggesting they may have effects related to these processes.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Bromo-3,5-dichloroaniline are not well-documented in the literature. Based on its structural similarity to other aniline derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound .

Cellular Effects

It can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .

Propriétés

IUPAC Name |

2-bromo-3,5-dichloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQNMASFJWYHNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672143 |

Source

|

| Record name | 2-Bromo-3,5-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211214-30-0 |

Source

|

| Record name | 2-Bromo-3,5-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567030.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile](/img/structure/B567044.png)

![3-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B567045.png)